molecular formula C21H17NO4 B14376130 4-Methoxyphenyl 4-benzamidobenzoate CAS No. 88340-48-1

4-Methoxyphenyl 4-benzamidobenzoate

Cat. No.: B14376130
CAS No.: 88340-48-1
M. Wt: 347.4 g/mol
InChI Key: UEDGSCVTSNTIMX-UHFFFAOYSA-N
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Description

4-Methoxyphenyl 4-benzamidobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methoxy group attached to a phenyl ring and a benzamido group attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4-benzamidobenzoate typically involves the esterification of 4-methoxybenzoic acid with 4-aminobenzoic acid, followed by the formation of the amide bond. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and amide formation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4-benzamidobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxyphenyl 4-benzamidobenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4-benzamidobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 4-aminobenzoate
  • 4-Hydroxyphenyl 4-benzamidobenzoate
  • 4-Methoxyphenyl 4-nitrobenzoate

Uniqueness

4-Methoxyphenyl 4-benzamidobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

88340-48-1

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

(4-methoxyphenyl) 4-benzamidobenzoate

InChI

InChI=1S/C21H17NO4/c1-25-18-11-13-19(14-12-18)26-21(24)16-7-9-17(10-8-16)22-20(23)15-5-3-2-4-6-15/h2-14H,1H3,(H,22,23)

InChI Key

UEDGSCVTSNTIMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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